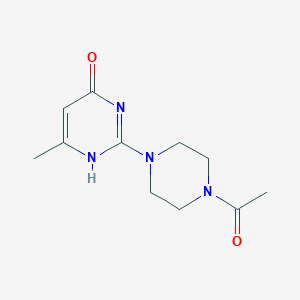![molecular formula C17H13N5O2S2 B253924 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as 'Compound X' in scientific literature. The purpose of
科学的研究の応用
Compound X has been found to have potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer Research: Compound X has been found to have potent anticancer activity against various cancer cell lines. It works by inhibiting the activity of specific enzymes that are essential for cancer cell growth and proliferation.
2. Anti-inflammatory Activity: Compound X has been found to have potent anti-inflammatory activity. It works by inhibiting the production of specific inflammatory mediators, such as cytokines and chemokines.
3. Antimicrobial Activity: Compound X has been found to have potent antimicrobial activity against various bacterial and fungal strains. It works by inhibiting the activity of specific enzymes that are essential for microbial growth and survival.
作用機序
The mechanism of action of Compound X is complex and involves multiple pathways. It works by inhibiting the activity of specific enzymes that are essential for various cellular processes, such as DNA replication, protein synthesis, and cell division. This leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of inflammatory and microbial activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of Cancer Cell Growth and Proliferation: Compound X has been found to inhibit the growth and proliferation of various cancer cell lines. This is achieved by inhibiting the activity of specific enzymes that are essential for cancer cell growth and proliferation.
2. Inhibition of Inflammatory Activity: Compound X has been found to inhibit the production of specific inflammatory mediators, such as cytokines and chemokines. This leads to a reduction in inflammation and associated symptoms.
3. Inhibition of Microbial Activity: Compound X has been found to inhibit the growth and survival of various bacterial and fungal strains. This is achieved by inhibiting the activity of specific enzymes that are essential for microbial growth and survival.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: Compound X has been found to have potent activity against various cancer cell lines, inflammatory mediators, and microbial strains.
2. Versatility: Compound X has potential applications in various fields of scientific research, including cancer research, inflammation research, and microbiology research.
3. Low Toxicity: Compound X has been found to have low toxicity in animal studies, making it a promising candidate for future drug development.
Some of the limitations of Compound X include:
1. Lack of Clinical Trials: Compound X has not yet undergone clinical trials, and its safety and efficacy in humans are not yet known.
2. Limited Availability: Compound X is currently only available in small quantities, making it difficult to conduct large-scale experiments.
3. Cost: The synthesis of Compound X is complex and expensive, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on Compound X. Some of the most notable directions include:
1. Clinical Trials: Future research should focus on conducting clinical trials to determine the safety and efficacy of Compound X in humans.
2. Drug Development: Future research should focus on developing drugs based on the structure of Compound X that have improved pharmacological properties and lower toxicity.
3. Mechanistic Studies: Future research should focus on elucidating the mechanism of action of Compound X in more detail, which will aid in the development of more potent and specific drugs.
4. Combination Therapy: Future research should focus on exploring the potential of combining Compound X with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of Compound X involves the reaction of 4-methyl-1,3-thiazol-2-amine and 5-amino-4-cyano-6-phenylpyrimidine-2-thiol in the presence of acetic anhydride. The reaction is carried out at a temperature of 60°C for 6 hours. The resulting product is purified using column chromatography to obtain the final product. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) analysis.
特性
製品名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H13N5O2S2 |
分子量 |
383.5 g/mol |
IUPAC名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N5O2S2/c1-10-8-25-16(19-10)20-13(23)9-26-17-21-14(11-5-3-2-4-6-11)12(7-18)15(24)22-17/h2-6,8H,9H2,1H3,(H,19,20,23)(H,21,22,24) |
InChIキー |
AZWUGJWQSIZQIC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
正規SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)